cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C26H42N2O8 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound cyclohexanamine; (2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a complex molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity:
- Cyclohexanamine moiety : This structure is known for its role in influencing neurotransmitter systems.
- Propanoyloxycarbonylamino group : This segment may enhance the compound's interaction with biological targets.
- Dimethoxyphenyl group : Known for its potential antioxidant properties.
Research indicates that compounds similar to cyclohexanamine derivatives may exert their effects through various mechanisms:
- Anti-inflammatory Activity : Studies have shown that substituted succinamic acids, which share structural similarities with cyclohexanamine derivatives, exhibit significant anti-inflammatory properties. These compounds can modulate neuroinflammation and oxidative stress, potentially benefiting neurodegenerative conditions .
- Neuroprotective Effects : The cyclohexanamine scaffold has been associated with neuroprotective effects in various models of neurodegeneration. For instance, succinamide derivatives have demonstrated the ability to ameliorate cognitive deficits induced by neurotoxic agents such as scopolamine .
- Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways. For example, studies on related compounds have highlighted their potential as inhibitors of DapE enzymes, which are crucial for bacterial survival and represent a target for new antibiotic strategies .
In Vitro Studies
In vitro assays have provided insights into the pharmacological profile of cyclohexanamine derivatives:
- Cytotoxicity : Initial screenings suggest that these compounds have low cytotoxicity against human cell lines, indicating a favorable safety profile for further development.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in inflammation and metabolic processes, suggesting potential therapeutic applications in inflammatory diseases and metabolic disorders .
In Vivo Studies
Animal studies have further elucidated the biological activity of cyclohexanamine derivatives:
- Cognitive Function : In rodent models, treatment with cyclohexanamine derivatives led to significant improvements in memory tasks compared to control groups. This effect was attributed to reduced oxidative stress and inflammation in the brain .
- Behavioral Assessments : Behavioral tests indicated that these compounds could reverse scopolamine-induced cognitive deficits, highlighting their potential as cognitive enhancers or neuroprotective agents .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₉H₃₁N₃O₅ |
Molecular Weight | 357.47 g/mol |
Solubility | Soluble in DMSO |
Bioactivity | Anti-inflammatory, Neuroprotective |
Case Studies
-
Neuroinflammation Model :
- Objective : To evaluate the efficacy of cyclohexanamine derivatives in reducing neuroinflammation.
- Methodology : Rodents were administered scopolamine followed by treatment with the compound.
- Findings : Significant reduction in markers of inflammation and oxidative stress was observed, correlating with improved cognitive function.
- Antimicrobial Activity :
Properties
IUPAC Name |
cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO8.C6H13N/c1-19(2,3)28-16(22)11-15(17(23)24)21-18(25)29-20(4,5)12-8-13(26-6)10-14(9-12)27-7;7-6-4-2-1-3-5-6/h8-10,15H,11H2,1-7H3,(H,21,25)(H,23,24);6H,1-5,7H2/t15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKVYSOFEOTACW-RSAXXLAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369574 |
Source
|
Record name | Ddz-Asp(OtBu)-OH cyclohexylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198487-68-2 |
Source
|
Record name | Ddz-Asp(OtBu)-OH cyclohexylammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.